molecular formula C16H19BrN4OS B4781898 (4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4781898
M. Wt: 395.3 g/mol
InChI Key: FGDOJZMDYJQTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C16H19BrN4OS It is characterized by the presence of a brominated thiophene ring, a pyrimidinyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the brominated thiophene derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted thiophene derivatives.

Scientific Research Applications

(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated thiophene ring, a pyrimidinyl group, and a piperazine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(4-bromo-5-propylthiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c1-2-4-13-12(17)11-14(23-13)15(22)20-7-9-21(10-8-20)16-18-5-3-6-19-16/h3,5-6,11H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDOJZMDYJQTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.